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Compound of Interest

Compound Name:
3,4-Dibenzyloxyphenethylamine

hydrochloride

Cat. No.: B167494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine
hydrochloride, a key intermediate in the synthesis of various biologically active compounds.

This document details its chemical structure, properties, a representative synthesis protocol,

and its application in further chemical transformations.

Chemical Structure and Properties
3,4-Dibenzyloxyphenethylamine hydrochloride is a phenethylamine derivative in which the

hydroxyl groups of dopamine are protected by benzyl groups. This protection strategy is crucial

for synthetic routes where the catechol moiety would otherwise interfere with desired reactions.

The compound is typically supplied as a stable hydrochloride salt.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)

CAS Number 1699-56-5 [1]

Molecular Formula C₂₂H₂₄ClNO₂ [1]

Molecular Weight 369.88 g/mol [1]

Appearance White to off-white solid (typical)

Melting Point 131-133 °C

SMILES
Cl.NCCc1ccc(OCc2ccccc2)c(O

Cc3ccccc3)c1

InChI

InChI=1S/C22H23NO2.ClH/c2

3-14-13-18-11-12-21(24-16-

19-7-3-1-4-8-19)22(15-18)25-

17-20-9-5-2-6-10-20;/h1-

12,15H,13-14,16-17,23H2;1H

[1]

Spectroscopic Data
While comprehensive experimental spectra for 3,4-Dibenzyloxyphenethylamine
hydrochloride are not readily available in the public domain, the following table includes

predicted mass spectrometry data. For researchers, it is recommended to acquire experimental

data (¹H NMR, ¹³C NMR, IR, MS) on the specific batch being used for confirmation of structure

and purity.

Table 2: Predicted Mass Spectrometry Data

Adduct Type Predicted m/z Reference(s)

[M+H]⁺ 334.18016 [2]

[M+Na]⁺ 356.16210 [2]

[M-H]⁻ 332.16560 [2]

[M]⁺ 333.17233 [2]
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Synthesis of 3,4-Dibenzyloxyphenethylamine
Hydrochloride
A specific, complete experimental protocol for the synthesis of 3,4-
Dibenzyloxyphenethylamine hydrochloride is not detailed in a single publication. However,

a plausible and robust synthetic route can be constructed based on well-established organic

chemistry reactions, starting from 3,4-dihydroxybenzaldehyde. This representative protocol

involves three main stages: benzylation of the catechol, conversion to the phenethylamine, and

formation of the hydrochloride salt.

Experimental Protocol
Stage 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or

DMF, add a base like potassium carbonate (K₂CO₃) (2.5 eq).

To this stirred suspension, add benzyl chloride or benzyl bromide (2.2 eq) dropwise at room

temperature.

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Evaporate the solvent under reduced pressure. The resulting crude product can be purified

by recrystallization from a solvent system like ethanol/water to yield pure 3,4-

dibenzyloxybenzaldehyde.

Stage 2: Synthesis of 3,4-Dibenzyloxyphenethylamine

This stage can be achieved via a Henry reaction followed by reduction, or by conversion to a

nitrile and subsequent reduction. The nitrile reduction pathway is detailed below.

Convert 3,4-dibenzyloxybenzaldehyde to 3,4-dibenzyloxyphenylacetonitrile. This can be

achieved through various methods, such as conversion to the corresponding benzyl alcohol,
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then benzyl halide, followed by reaction with a cyanide salt.

Reduction of the Nitrile: To a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in

anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3,4-

dibenzyloxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC

analysis indicates complete consumption of the starting material.

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the

sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then

more water (Fieser workup).

Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly

with ethyl acetate.

Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield crude 3,4-Dibenzyloxyphenethylamine.

Stage 3: Formation of the Hydrochloride Salt

Dissolve the crude 3,4-Dibenzyloxyphenethylamine in a minimal amount of a suitable

solvent, such as diethyl ether or ethyl acetate.

Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the

solution) with stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain

3,4-Dibenzyloxyphenethylamine hydrochloride.
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Stage 1: Benzylation Stage 2: Nitrile Formation & Reduction
Stage 3: Salt Formation

3,4-Dihydroxybenzaldehyde Benzyl Chloride,
K₂CO₃, Acetone 3,4-Dibenzyloxybenzaldehyde 3,4-Dibenzyloxyphenylacetonitrile

 Multi-step
conversion 1. LiAlH₄, THF

2. H₂O workup
3,4-Dibenzyloxyphenethylamine

(Free Base) HCl in Ether 3,4-Dibenzyloxyphenethylamine HCl

Click to download full resolution via product page

A plausible synthetic workflow for 3,4-Dibenzyloxyphenethylamine HCl.

Applications in Synthesis
The primary utility of 3,4-Dibenzyloxyphenethylamine hydrochloride in drug development

and medicinal chemistry is as a protected dopamine analogue. It serves as a key building block

for more complex molecules, particularly tetrahydroisoquinolines and dopamine prodrugs.[3][4]

Synthesis of Tetrahydroisoquinolines via Pictet-
Spengler Reaction
3,4-Dibenzyloxyphenethylamine is an ideal substrate for the Pictet-Spengler reaction, which is

a powerful method for constructing the tetrahydroisoquinoline core found in many alkaloids and

pharmacologically active compounds.[5][6][7][8][9]

Experimental Protocol: Pictet-Spengler Reaction

Dissolve 3,4-Dibenzyloxyphenethylamine hydrochloride (1.0 eq) and an aldehyde or

ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).

Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA),

and heat the mixture to reflux.

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it

with an aqueous base (e.g., saturated sodium bicarbonate solution).

Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄,

and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the

corresponding 1-substituted-6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline. The benzyl

protecting groups can be subsequently removed by catalytic hydrogenation (e.g., H₂, Pd/C)

to yield the free catechol.

Pictet-Spengler Reaction

3,4-Dibenzyloxyphenethylamine

Iminium Ion Intermediate+ R-CHO, H⁺

Aldehyde (R-CHO)

Intramolecular
Electrophilic Aromatic

Substitution

1-Substituted-6,7-dibenzyloxy-
1,2,3,4-tetrahydroisoquinoline

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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